Dodecilsulfato de sodio

Descripción general

Descripción

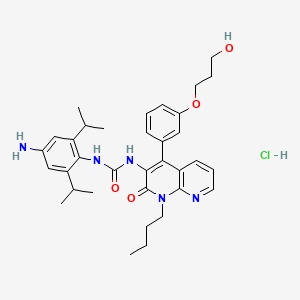

Sodium Dodecyl Sulfate (SDS), also known as Sodium Lauryl Sulfate (SLS), is an anionic surfactant used in many cleaning and hygiene products . This compound is the sodium salt of the 12-carbon organosulfate . Its hydrocarbon tail combined with a polar “headgroup” give the compound amphiphilic properties that make it useful as a detergent .

Synthesis Analysis

SDS can be modified by an aldol reaction with formaldehyde. The molar ratios of SDS to formaldehyde can vary, and the products obtained are named as HSDS (1:1), HSDS (1:2), HSDS (1:3), HSDS (1:4) depending on the ratio .Molecular Structure Analysis

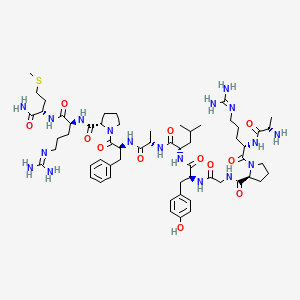

The molecular structure of SDS is CH3(CH2)11OSO3Na . It is an organic compound with amphiphilic properties, making it useful in many cleaning and hygiene products .Chemical Reactions Analysis

SDS is known to interact with proteins, causing them to unfold. This property is fundamental to the most common laboratory technique used to separate proteins and determine their molecular weights: polyacrylamide gel electrophoresis .Physical And Chemical Properties Analysis

SDS is a white or cream-colored solid with an odorless smell. It has a molar mass of 288.38 g/mol and a melting point of 206 °C . The critical micelle concentration (CMC) in water at 25 °C is 8.2 mM .Aplicaciones Científicas De Investigación

Síntesis de Marcos Metal-Orgánicos Bidimensionales

SDS desempeña un papel crucial en la síntesis de nanosheets de marcos metal-orgánicos bidimensionales (2D) (MOF) . La carga negativa de SDS induce el preensamblaje de iones metálicos, lo que lleva al proceso de autoensamblaje 2D en el crecimiento de nanocristales MOF . Este enfoque tiene aplicaciones potenciales en nanodispositivos electrónicos, almacenamiento de energía, catálisis y biosensado .

2. Adaptación de las Propiedades Reológicas de los Hidrogeles de Gelatina SDS interactúa fuertemente con la gelatina para formar complejos que impactan las propiedades reológicas de los hidrogeles de gelatina . Las propiedades viscoelásticas dependientes de la relación SDS/gelatina de los hidrogeles de gelatina de alta resistencia se investigaron utilizando reología . Esto tiene una amplia aplicabilidad en la adaptación de las propiedades de las soluciones y los hidrogeles de gelatina-SDS durante su procesamiento .

Extracción y Purificación de ADN

En biología molecular, SDS se utiliza en la extracción y purificación de ADN . SDS ayuda en la ruptura de la membrana celular y la solubilización de los componentes celulares, convirtiéndolo en un reactivo vital con aplicaciones generalizadas .

Preparación de Proteínas para Electroforesis

SDS se utiliza comúnmente en la preparación de proteínas para electroforesis en la técnica SDS-PAGE . Ayuda en la separación de proteínas en función de su peso molecular .

Mejora de la Eficiencia de la Monoazida de Propidio

Para aumentar la eficiencia de la monoazida de propidio (PMA) en la penetración de todas las células muertas, se utiliza SDS antes del tratamiento con PMA . Este ensayo LAMP optimizado de SDS-PMA puede inhibir completamente la amplificación de Bacteroides no viables .

Estudios Clínicos en Odontología

Un estudio clínico que comparó pastas dentales con y sin SDS encontró que no tenía un efecto significativo en los patrones de úlceras . Esto sugiere que SDS se puede utilizar de forma segura en productos de cuidado oral .

Mecanismo De Acción

Target of Action

Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are proteins and lipids in biological membranes . SDS can bind to proteins, causing them to denature and lose their native conformation . It also interacts with lipids, disrupting the structure of lipid bilayers and facilitating the solubilization of membrane components .

Mode of Action

SDS interacts with its targets through its amphiphilic structure, which consists of a hydrophobic tail (a 12-carbon alkyl chain) and a hydrophilic head (a sulfate group) . This structure allows SDS to insert itself into biological membranes, disrupting lipid-lipid and lipid-protein interactions . In the case of proteins, SDS binds to the polypeptide chain, causing it to unfold and adopt a rod-like conformation . This denaturation process disrupts the protein’s native structure and exposes its hydrophobic core to the aqueous environment .

Biochemical Pathways

The action of SDS on proteins and lipids can affect various biochemical pathways. For instance, in a study on yeast, it was found that SDS-sensitive mutants had altered intracellular reactive oxygen species (ROS) levels . SDS was also found to generate oxidative damage and up-regulate several antioxidant defense genes . These findings suggest that SDS can influence cellular redox homeostasis and stress response pathways .

Action Environment

The action of SDS can be influenced by various environmental factors. For instance, the presence of other surfactants or solvents can affect the solubilization efficiency of SDS . The pH and ionic strength of the solution can also influence the critical micelle concentration (CMC) of SDS, which in turn affects its surfactant properties . Furthermore, temperature can influence the rate of SDS-induced protein denaturation .

Safety and Hazards

Direcciones Futuras

There is ongoing research into the environmental impact of SDS due to its widespread use. It is recognized that SDS causes environmental pollution and has negative effects on living organisms, even at low concentrations . Future research needs to focus on the reduction of anthropogenic sulfur dioxide (SO2) emissions . SDS is also being explored for its potential uses in different applied fields .

Análisis Bioquímico

Biochemical Properties

Sodium dodecyl sulfate has an anionic head group and a lipophilic tail . It binds non-covalently to proteins, where roughly one SDS molecule is attracted to every two amino acids . Sodium dodecyl sulfate causes proteins to denature and disassociate from each other (excluding covalent cross-linking) and essentially unravel into linear molecules . It also confers negative charge .

Cellular Effects

Sodium dodecyl sulfate is a detergent that disrupts cell membranes . It activates cell wall integrity signaling and restricts cell growth .

Molecular Mechanism

Sodium dodecyl sulfate is known to bind to proteins via hydrophobic interactions . It induces the formation of α-helices in a protein structure . Sodium dodecyl sulfate separates oligomeric proteins into their subunits and denatures them . Sodium dodecyl sulfate molecules bind to the unfolded peptide chains (ca 0.4 g SDS / g protein) and give them a strongly negative charge .

Temporal Effects in Laboratory Settings

Sodium dodecyl sulfate is known to be toxic to fishes and to animals . It is also toxic to mammals like mice and humans but to a lesser extent . The biodegradation of sodium dodecyl sulfate is extensive with 70% of the radiolabel released as 14 CO 2 at completion .

Dosage Effects in Animal Models

Sodium dodecyl sulfate is known to be toxic to fishes and to animals . It is also toxic to mammals like mice and humans but to a lesser extent . The toxicity of sodium dodecyl sulfate is known to affect the survival of aquatic animals such as fishes, microbes like yeasts and bacteria .

Metabolic Pathways

The biodegradation of sodium dodecyl sulfate is initiated with the liberation of inorganic sulfate by alkyl sulfatase, then the liberated alcohol is oxidized to lauric acid by an alcohol dehydrogenase through the alk pathway . The genetics and enzymology of the alk pathway have been investigated in detail .

Transport and Distribution

Sodium dodecyl sulfate is effective at disrupting molecular interactions, including the lipid–lipid interactions that make cell membranes, and hence in releasing cytoplasmic and nuclear components .

Subcellular Localization

Sodium dodecyl sulfate localizes not only in the plasma membrane but also in the nucleus, ER, Golgi apparatus and mitochondria . It is therefore conceivable that this protein may interact with various partners or form multimeric complexes with other proteins to play multiple roles in cells .

Propiedades

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

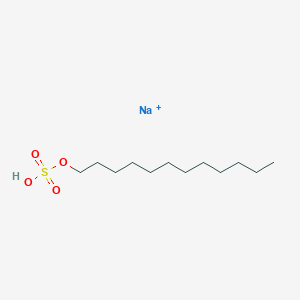

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS RN |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of SDS?

A1: The molecular formula of SDS is C12H25NaO4S, and its molecular weight is 288.38 g/mol.

Q2: Is there any spectroscopic data available for SDS?

A2: While the provided research papers do not delve into detailed spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide insights into the structure and bonding of SDS.

Q3: How does SDS interact with proteins?

A3: SDS exhibits strong interactions with proteins, primarily through hydrophobic interactions with their nonpolar amino acid residues. This interaction disrupts the native protein structure, leading to denaturation and unfolding. [, , , ]

Q4: What are the downstream effects of SDS-protein interactions?

A4: SDS-induced protein denaturation results in the loss of biological activity and alters the protein's electrophoretic mobility, making it proportional to its molecular weight. This property makes SDS invaluable in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [, , , , ]

Q5: How does SDS interact with cell membranes?

A5: SDS disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis and death. This property makes SDS useful in various applications, including cell lysis for DNA extraction and as an antibacterial agent. [, , ]

Q6: What are the applications of SDS related to its material compatibility?

A7: The compatibility of SDS with various materials, including polymers, allows its use in diverse applications such as emulsion polymerization, the formation of micelles and microemulsions, and as a surfactant in cleaning products and cosmetics. [, , , ]

Q7: Does SDS exhibit any catalytic properties?

A8: While not a catalyst in the conventional sense, SDS can influence reaction rates by altering the microenvironment of reactions occurring in micellar systems. This effect arises from the compartmentalization and concentration of reactants within the micelles. [, ]

Q8: Are there any specific examples of SDS influencing reaction rates?

A9: Research has shown that SDS can impact the rate of dye decolorization reactions. For instance, SDS can inhibit the reaction of ethyl violet with hydroxyl ions by repelling the nucleophile from the negatively charged SDS micelles where the dye is solubilized. []

Q9: How is computational chemistry applied in SDS research?

A10: Computational techniques, such as molecular dynamics simulations, can provide valuable insights into the behavior of SDS in solution, including micelle formation, interactions with other molecules, and aggregation processes. [, ]

Q10: How does the alkyl chain length of SDS affect its properties?

A11: The length of the alkyl chain in SDS significantly influences its properties. Longer alkyl chains typically result in lower critical micelle concentrations (CMC) and increased hydrophobic interactions. This relationship impacts its effectiveness as a surfactant and its ability to denature proteins. [, ]

Q11: What strategies can be employed to improve the stability of SDS formulations?

A12: The stability of SDS formulations can be enhanced by optimizing factors like pH, temperature, and the presence of antioxidants or chelating agents. Encapsulation techniques, such as the formation of nanoparticles, can also improve stability and control the release of SDS. [, , ]

Q12: What are the SHE considerations for using SDS?

A13: While SDS is commonly used in various applications, it's crucial to handle it with appropriate safety precautions. SDS can cause skin and eye irritation. It's essential to adhere to recommended safety guidelines and use personal protective equipment. []

Q13: What analytical methods are commonly employed to characterize and quantify SDS?

A13: Common analytical techniques include:

- Surface tension measurements: Determining the CMC and studying the adsorption behavior of SDS at interfaces. [, , ]

- Electrophoresis: SDS-PAGE is widely used for separating and analyzing proteins based on their molecular weight. [, , , , ]

- Chromatography: Techniques like size-exclusion chromatography and high-performance liquid chromatography (HPLC) can separate and quantify SDS in various matrices. [, , ]

- Spectroscopy: UV-Vis spectroscopy can be used to study the interactions of SDS with other molecules, such as dyes. [, ]

- Light scattering: Dynamic light scattering (DLS) provides information on the size and distribution of SDS aggregates, such as micelles. [, ]

Q14: What are the environmental concerns associated with SDS?

A15: SDS is biodegradable but can have negative impacts on aquatic life at high concentrations. It's important to use and dispose of SDS responsibly, considering its potential environmental impacts. []

Q15: How does the dissolution rate of SDS impact its applications?

A16: SDS exhibits excellent solubility in water, forming micelles above its CMC. Its rapid dissolution rate makes it a highly effective surfactant in various applications, including cleaning products and drug formulations. []

Q16: What are some alternatives to SDS in specific applications?

A16: Several alternatives to SDS exist, each with its advantages and limitations. Some common substitutes include:

- Triton X-100: A nonionic surfactant often used in cell lysis and protein extraction. []

- Tween-20 and Tween-80: Nonionic surfactants used in various applications, including drug formulations and cosmetics. []

- Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and nanoparticle synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B1681818.png)

![4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide](/img/structure/B1681821.png)

![2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-](/img/structure/B1681828.png)

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)